2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
描述
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core with a 4-fluorophenyl substituent at position 1 and an N-phenylacetamide moiety at position 3.
属性
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQYSWBECSLROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds have been studied for their antitubercular activity , suggesting that they may target Mycobacterium tuberculosis
Mode of Action
It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This might hint at the compound’s ability to interact with its targets.
Biochemical Pathways
The compound’s structural similarity to other pyrazolo[3,4-d]pyrimidines suggests that it may affect similar biochemical pathways. These could include pathways involved in bacterial cell wall synthesis or DNA replication, which are common targets of antitubercular drugs.
Pharmacokinetics
It’s noted that similar compounds have a clogp value less than 4 and molecular weight < 400 , which are favorable properties for drug-likeness and bioavailability.
Result of Action
Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis , suggesting that this compound may also have antitubercular activity.
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Acetamide Group
2-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Structural Difference : The N-phenyl group in the target compound is replaced with N-(2-methoxyphenyl).
- This modification may enhance metabolic stability compared to the parent compound .
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide
- Structural Difference : The 4-fluorophenyl group is replaced with 3-chlorophenyl, and the acetamide N-substituent is methyl instead of phenyl.
- Impact : The chloro substituent’s electron-withdrawing nature and meta-position may reduce aromatic stacking interactions. The smaller N-methyl group could decrease steric bulk, improving membrane permeability but reducing target affinity .
Modifications on the Pyrazolopyrimidinone Core
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Structural Difference : A tert-butyl group is added at position 6, and the 4-fluorophenyl group is substituted with a hydroxyl group at the ortho position.
Functional Group Replacements
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives
- Structural Difference : The acetamide group is replaced with a urea moiety.
- Impact : Urea derivatives exhibit stronger hydrogen-bonding capacity, which may enhance target binding affinity. Studies show such derivatives display potent in vitro and in vivo anticancer activity, suggesting that the target compound’s acetamide group might offer a balance between potency and metabolic stability .
Anticancer Activity
Pyrazolo[3,4-d]pyrimidinones are explored as kinase inhibitors. The 4-fluorophenyl group in the target compound likely enhances π-π interactions with hydrophobic kinase pockets, while the N-phenylacetamide may stabilize binding via van der Waals forces. Comparatively, the urea analog () showed IC₅₀ values in the nanomolar range against breast cancer cells, highlighting the importance of functional group choice .
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
常见问题
Q. What are the key steps and optimization strategies for synthesizing 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization of pyrazole precursors and subsequent functionalization. Key steps include:
- Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core using reagents like 4-fluorophenylhydrazine and β-keto esters under reflux in ethanol .
- Acetamide Coupling : Reacting the core with α-chloroacetamide derivatives in dimethylformamide (DMF) at 80–100°C for 6–12 hours .
- Optimization : Adjust reaction temperature (60–120°C), solvent polarity (ethanol vs. DMF), and catalysts (triethylamine) to improve yields (>70%) and purity (>95%) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 431.349 for C₂₀H₁₃F₄N₅O₂) .
- X-ray Crystallography : Resolve 3D structure, bond lengths (e.g., C=O at 1.21 Å), and substituent orientation .
Q. How is the compound initially screened for biological activity?
- Methodological Answer :
- In Vitro Cytotoxicity : Test against cancer cell lines (e.g., A549, HL-60) using MTT assays, with IC₅₀ values compared to controls .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) via fluorescence-based assays .
- Solubility/Permeability : Use shake-flask method (aqueous buffer) and Caco-2 cell models for early ADME profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF enhances nucleophilic substitution .
- Catalyst Use : Add 1–5 mol% of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Temperature Gradients : Perform reactions at 80°C (12 hours) vs. 100°C (6 hours) to balance yield and decomposition .
- Real-Time Monitoring : Use TLC/HPLC to track intermediate consumption and adjust stoichiometry .
Q. What computational approaches validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., CDK2) using AutoDock Vina; analyze hydrogen bonds with Asp86/Glu81 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 4-F, CF₃) with IC₅₀ values to predict activity .
Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Re-test under uniform conditions (e.g., 48-hour exposure, 10% FBS in media) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew results .
- Cell Line Authentication : Confirm absence of cross-contamination (e.g., STR profiling for A549 vs. HeLa) .
Q. What strategies enhance bioactivity through structural modification?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce trifluoromethoxy (OCF₃) at the phenyl ring to improve kinase binding .
- Heteroatom Substitution : Replace oxygen with sulfur in the acetamide moiety to enhance metabolic stability .
- Hybrid Derivatives : Fuse with indole or thiazole scaffolds to target multiple pathways (e.g., apoptosis/anti-inflammation) .
Q. Which advanced assays elucidate its mechanism of enzyme inhibition?
- Methodological Answer :
- Kinase-Glo Luminescent Assay : Quantify ATP depletion in CDK2/cyclin E complexes .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to EGFR .
- Crystallography of Co-Complexes : Resolve ligand-enzyme structures (e.g., PDB ID 6SZZ) to identify key interactions .
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